molecular formula C17H18N6O4S B2532935 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-64-7

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2532935
CAS No.: 850935-64-7
M. Wt: 402.43
InChI Key: DBEAWVBBARICHL-UHFFFAOYSA-N
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Description

“4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H18N6O4S . Its average mass is 402.428 Da and its monoisotopic mass is 402.111023 Da .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C17H18N6O4S/c1-2-15-21-22-17(27-15)20-16(24)13-5-7-14(8-6-13)28(25,26)23(11-3-9-18)12-4-10-19/h5-8H,2-4,11-12H2,1H3,(H,20,22,24) . This string represents the compound’s molecular structure, including the number and arrangement of its atoms.

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide and its derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have revealed that such compounds exhibit nanomolar half maximal inhibitory concentration (IC50) values against various carbonic anhydrase (CA) isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII. The inhibition mechanism is likely due to the sulfamoyl moiety present in these molecules, which is a known functional group for CA inhibition. This suggests potential applications in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma, epilepsy, and certain types of edema (Supuran, Maresca, Gregáň, & Remko, 2013).

Antioxidant and Antibacterial Activities

Research into 1,3,4-oxadiazole derivatives, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has shown that these compounds can possess significant antioxidant and antibacterial properties. Studies indicate that these derivatives can effectively combat bacterial strains like Staphylococcus aureus. The presence of the oxadiazole ring contributes to these biological activities, suggesting potential for these compounds in developing new antimicrobial and antioxidant agents (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Corrosion Inhibition

Oxadiazole derivatives are also being investigated for their ability to inhibit corrosion of metals in various acidic media. The molecular structure, particularly the presence of oxadiazole rings, seems to facilitate the adsorption of these molecules onto metal surfaces, thereby preventing corrosion. This application is crucial for protecting infrastructure and machinery in industrial settings, where corrosion can lead to significant economic losses and safety hazards (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Fungicidal Activities

Compounds containing the oxadiazole moiety have been synthesized and tested for their fungicidal properties. These studies aim to develop new fungicides that can effectively control fungal growth, which is a major concern in agriculture for the protection of crops from fungal diseases. The synthesis of bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones, a related class of compounds, has demonstrated potential in this area, indicating that derivatives of this compound might also exhibit similar bioactivities (Pilyugin, Kuznetsova, Sapozhnikov, Chikisheva, Kiseleva, Vorob’eva, Klimakova, Sapozhnikova, Davletov, & Galeeva, 2008).

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c1-2-15-21-22-17(27-15)20-16(24)13-5-7-14(8-6-13)28(25,26)23(11-3-9-18)12-4-10-19/h5-8H,2-4,11-12H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEAWVBBARICHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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